Duocarmycin B2

Description

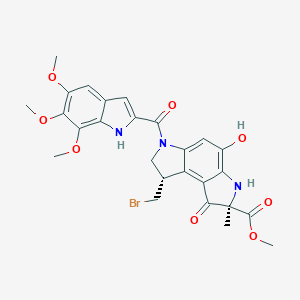

Structure

2D Structure

3D Structure

Properties

CAS No. |

124325-94-6 |

|---|---|

Molecular Formula |

C26H26BrN3O8 |

Molecular Weight |

588.4 g/mol |

IUPAC Name |

methyl (2R,8S)-8-(bromomethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |

InChI |

InChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-17-12(9-27)10-30(14(17)8-15(31)20(18)29-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)28-13/h6-8,12,28-29,31H,9-10H2,1-5H3/t12-,26-/m1/s1 |

InChI Key |

UQPQXFUURNIVNJ-MZHQLVBMSA-N |

SMILES |

CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |

Isomeric SMILES |

C[C@@]1(C(=O)C2=C3[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |

Canonical SMILES |

CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |

Synonyms |

duocarmycin B2 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Duocarmycin B2

DNA Interaction and Alkylation Chemistry

Sequence-Selective Minor Groove Binding of Duocarmycin B2

This compound, a potent antitumor antibiotic, exerts its cytotoxic effects through a precise interaction with duplex DNA. A key feature of its mechanism is its ability to selectively bind to the minor groove of the DNA helix. wikipedia.orgmdpi.com This narrow groove provides a snug fit for the this compound molecule, an interaction largely governed by the molecule's specific three-dimensional shape. mdpi.comnih.gov This shape-dependent binding is a critical initial step that precedes the chemical modification of the DNA. The molecule itself is composed of distinct structural units: a DNA-binding unit that confers this specificity, a linking amide that helps position the molecule correctly within the groove, and an alkylating unit that carries out the subsequent chemical reaction. mdpi.comnih.gov

Adenine-N3 Alkylation via Cyclopropane (B1198618) Ring Activation

Following its binding to the minor groove, this compound initiates a chemical reaction with the DNA. This compound belongs to a class of compounds that possess a unique cyclopropane ring which is essential for their biological activity. pharm.or.jp In its unbound state, the duocarmycin molecule is relatively stable. However, the binding to DNA induces a conformational change in the molecule. nih.gov This change activates the cyclopropane ring, making it susceptible to nucleophilic attack from the DNA. nih.govnih.gov Specifically, the N3 atom of an adenine (B156593) base attacks the least substituted carbon of the cyclopropane ring. nih.govincanthera.com This results in the formation of a covalent bond between the drug and the adenine base. nih.gov This alkylation is an irreversible process that permanently alters the DNA structure. wikipedia.orgnih.gov

Specificity for AT-Rich DNA Sequences

A defining characteristic of this compound's interaction with DNA is its preference for specific DNA sequences. The alkylation predominantly occurs at adenine residues located within AT-rich regions of the DNA. mdpi.comnih.gov These regions, characterized by a high concentration of adenine (A) and thymine (B56734) (T) base pairs, are more accessible to small molecules due to having fewer hydrogen bonds compared to guanine-cytosine (GC) rich regions. nih.gov Research has demonstrated a high selectivity for adenine residues that are preceded by two 5'-A or -T bases, with a particular affinity for the 5'-AAA sequence. nih.gov This sequence selectivity ensures that the DNA damage is not random but targeted to specific sites within the genome.

Formation and Characteristics of Covalent Duocarmycin-DNA Adducts

The covalent bond formed between this compound and adenine results in a stable Duocarmycin-DNA adduct. nih.govresearchgate.net The formation of this adduct induces significant conformational changes in the DNA double helix, leading to a disruption of the normal base pairing and causing the DNA to bend or unwind. nih.gov This structural distortion is a key element of the compound's cytotoxic effect. The stability of these adducts means that the DNA damage is persistent and not easily repaired by cellular mechanisms, which can be lethal to the cell. nih.gov

Cellular Responses to this compound-Induced DNA Damage

Inhibition of DNA Replication and RNA Transcription

The formation of Duocarmycin-DNA adducts has profound consequences for essential cellular processes. The distortion of the DNA helix physically obstructs the molecular machinery responsible for DNA replication and RNA transcription. nih.govresearchgate.net This interference with critical cellular functions is a primary mechanism of its antitumor activity. nih.gov By inhibiting DNA synthesis and, secondarily, RNA synthesis, this compound effectively halts the proliferation of rapidly dividing cells, such as cancer cells. wikipedia.orgucl.ac.uk Some studies have noted that while cell growth is inhibited, cells may still be able to complete a limited number of DNA synthesis rounds, suggesting that the alkylation of specific DNA sites, rather than a wholesale inhibition of synthesis, is the crucial cytotoxic event. acs.org

Induction of DNA Double-Strand Breaks (DSBs)

The cytotoxic activity of this compound and its analogs is significantly linked to their ability to inflict severe damage upon cellular DNA. A critical form of this damage is the induction of DNA double-strand breaks (DSBs). While the primary mechanism of duocarmycins involves the alkylation of the N3 position of adenine in the DNA minor groove, this initial lesion can lead to the formation of DSBs. mdpi.com The formation of DNA adducts by duocarmycins impairs DNA repair pathways, ultimately resulting in these more complex lesions. mdpi.com

Research on this compound has demonstrated its capacity to cause DNA strand breaks in vitro. In studies using HeLa S3 cells, this compound was observed to induce DNA breaks at concentrations as low as 0.37 nM, which corresponds to its IC50 value after a one-hour treatment. nih.gov The generation of DSBs is a key event that triggers subsequent cellular responses. A common biomarker for DSBs is the phosphorylation of the histone variant H2A.X at serine 139, creating what is known as γH2A.X. mdpi.com Studies on the related analog, Duocarmycin SA (DSA), have shown a significant, dose-dependent increase in the formation of γH2A.X foci in acute myeloid leukemia (AML) cell lines, confirming the induction of DSBs at picomolar concentrations. mdpi.comnih.gov This DNA damage is often lethal to cells, especially cancer cells which may have compromised DNA repair mechanisms. nih.gov

Activation of DNA Damage Checkpoint (DDC) Responses

The presence of DNA lesions, particularly DSBs, induced by duocarmycins activates a complex signaling network known as the DNA Damage Checkpoint (DDC) response. mdpi.com This cellular surveillance system is crucial for maintaining genomic integrity. Upon detecting DNA damage, the DDC initiates a cascade of events that can lead to two primary outcomes: halting the cell cycle to allow time for DNA repair, or, if the damage is too extensive to be repaired, initiating a programmed cell death pathway, such as apoptosis. scispace.comnih.gov

RNA sequencing analyses of AML cells treated with Duocarmycin SA have confirmed the activation of these pathways. The results show that the compound regulates genes associated with the G2/M checkpoint, DNA repair, and apoptosis, underscoring the cell's response to the induced damage. mdpi.comnih.govresearchgate.net The activation of these checkpoint responses is a direct consequence of the DNA adducts and subsequent DSBs formed by the duocarmycin molecule. mdpi.comnih.gov

G2/M Cell Cycle Arrest in Response to this compound

A principal outcome of the DDC activation by duocarmycins is the arrest of the cell cycle, predominantly at the G2/M phase. mdpi.com This checkpoint prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genetic errors. Studies have consistently shown that treatment with duocarmycin analogs leads to a significant accumulation of cells in the G2/M phase. nih.gov

| Cell Line | Duocarmycin Analog | Observed Effect | Reference |

| Molm-14 (AML) | Duocarmycin SA | G2/M phase arrest | mdpi.com |

| HL-60 (AML) | Duocarmycin SA | G2/M phase arrest | mdpi.com |

| HCT116 (Colon) | Adozelesin | G2/M phase arrest | nih.gov |

| HCT116 (Colon) | Bizelesin | G2/M phase arrest | nih.gov |

Induction of Apoptosis in Sensitive Cell Lines

When DNA damage induced by this compound is beyond the cell's repair capacity, the DDC response shifts towards inducing programmed cell death, or apoptosis. nih.gov This is a critical mechanism for eliminating genetically unstable cells and is a hallmark of the efficacy of many DNA-damaging anticancer agents. scispace.com The formation of duocarmycin-DNA adducts can trigger a cellular response that leads to apoptosis. aacrjournals.org

Multiple studies have confirmed the pro-apoptotic capabilities of the duocarmycin family. uea.ac.uk In human AML cell lines, Duocarmycin SA was shown to significantly increase apoptosis in a dose-dependent manner. mdpi.comnih.gov Similarly, KW-2189, a water-soluble derivative of this compound, is known to inhibit DNA replication and induce apoptosis. scispace.comnih.gov This induction of apoptosis is a crucial component of the potent antitumor activity exhibited by the duocarmycin class of compounds. incanthera.com

Dynamics and Recognition of Duocarmycin-DNA Adducts

The interaction between duocarmycins and DNA does not end with the initial alkylation event. The subsequent dynamics, including the stability of the adduct and its recognition by cellular proteins, are critical determinants of the compound's biological activity.

Reversibility of Duocarmycin-DNA Adduct Formation

A distinguishing feature of the duocarmycins is the reversibility of their DNA alkylation. researchgate.net Studies have shown that intact duocarmycin molecules, complete with their spirocyclopropylhexadienone moiety, can be regenerated from the covalent DNA adducts in a neutral aqueous solution. nih.gov This reversal process is influenced by factors such as pH, temperature, and salt concentration, suggesting that the double-helical structure of DNA may play a catalytic role in the pathway. nih.gov

The rate and efficiency of this reversal are dependent on the specific structural variables of the duocarmycin analog. nih.gov This difference in the rate of reversibility has been correlated with the biological activity of the compounds. nih.gov It is thought that the ability of the drug to be released from its adduct might contribute to its selective action on tumor cells. researchgate.net The delayed toxicity observed with some duocarmycin-related compounds has been attributed to the degree of reversibility of the DNA alkylation and the stabilization of the adduct through non-covalent binding. uea.ac.uk

Identification and Characterization of Duocarmycin-DNA Adduct Recognizing Proteins (DARP)

The structural alterations in DNA caused by duocarmycin alkylation can be recognized by specific cellular proteins. Using gel mobility shift assays, a protein that binds with increased affinity to duocarmycin-damaged DNA was identified in nuclear extracts from HeLa S3 cells. aacrjournals.orgnih.gov This protein was named Duocarmycin-DNA Adduct Recognizing Protein (DARP). aacrjournals.orgnih.gov Further purification and amino acid sequencing revealed that DARP is identical to heterogeneous nuclear ribonucleoprotein L (hnRNP L). researchgate.net

DARP recognizes the structural distortion of the DNA helix induced by the alkylating drug. aacrjournals.org Interestingly, its recognition is not limited to duocarmycin adducts. Studies with partially purified DARP showed that it also binds to DNA damaged by the structurally related compound CC-1065 and, unexpectedly, to adducts formed by anthramycin, another minor groove binder with a different sequence preference. aacrjournals.orgnih.gov However, DARP does not recognize DNA damage caused by other types of DNA binding drugs, such as the bifunctional alkylating agents cisplatin (B142131) and mitomycin C, or the DNA intercalator Adriamycin. aacrjournals.org This suggests that DARP specifically recognizes the unique structural changes induced by certain DNA-alkylating minor groove binders, and this interaction may play a role in modulating the potent biological activity of these drugs. aacrjournals.orgnih.gov

| Property | Description | Reference |

| Full Name | Duocarmycin-DNA Adduct Recognizing Protein | aacrjournals.org |

| Identity | Heterogeneous nuclear ribonucleoprotein L (hnRNP L) | researchgate.net |

| Cellular Location | Nuclear protein | researchgate.netwikigenes.org |

| Detection Method | Gel mobility shift assays | aacrjournals.orgnih.gov |

| Binding Specificity | Binds with high affinity to DNA adducts of Duocarmycin SA, CC-1065, and Anthramycin | aacrjournals.orgnih.gov |

| Function | Recognizes structural alterations in DNA caused by minor groove alkylating agents; may modulate their antitumor activity | aacrjournals.org |

Investigational Non-DNA-Mediated Molecular Interactions

While the primary and well-established mechanism of action for the duocarmycin class of compounds involves DNA alkylation, research has uncovered alternative molecular interactions. nih.govnih.govwikipedia.org Studies have explored non-DNA targets, leading to new hypotheses about their cytotoxic effects. A significant area of this investigation has centered on the interaction between duocarmycin analogues and specific cellular enzymes.

Hypothesis of Aldehyde Dehydrogenase 1 (ALDH1A1) Interaction by Duocarmycin Analogues

A compelling, albeit once controversial, theory posits that duocarmycins can act by inhibiting aldehyde dehydrogenase 1 (ALDH1A1), an enzyme implicated in cancer cell viability and detoxification. researchgate.net Research has shown that analogues of the natural product duocarmycin that possess an indole (B1671886) moiety can bind to both DNA and ALDH1A1. researchgate.netnih.govresearchgate.net In contrast, derivatives designed without this indole unit were found to interact solely with the ALDH1A1 protein, demonstrating that the DNA-binding function is not essential for this alternative activity. researchgate.netresearchgate.netresearchgate.net This discovery has led to the characterization of certain duocarmycin analogues as bifunctional agents. researchgate.net

The molecular mechanism behind the selective inhibition of ALDH1A1 by these analogues has been elucidated through a combination of co-crystallization, mutational studies, and molecular dynamics simulations. nih.govrcsb.org These investigations revealed that the duocarmycin analogue embeds within a unique hydrophobic pocket of the ALDH1A1 enzyme. nih.govtum.de The stability of this interaction is maintained by significant π-stacking and van der Waals forces with key amino acid residues, including Phenylalanine-171 (Phe171), Tryptophan-178 (Trp178), and Tyrosine-297 (Tyr297). tum.de

This specific binding orientation positions the electrophilic cyclopropyl (B3062369) group of the analogue for a nucleophilic attack by the non-catalytic Cysteine-302 (Cys302) residue, which is located adjacent to the active site. nih.govrcsb.orgtum.de The resulting covalent bond to Cys302 causes steric occlusion of the enzyme's active site, thereby inhibiting catalysis. nih.govresearchgate.netrcsb.org This inhibitory mechanism is highly selective for ALDH1A1; minor variations in the amino acid sequences of closely related ALDH isoforms, such as ALDH1A2 and ALDH1A3, create steric restrictions at the pocket entrance, preventing the compound from binding. nih.govtum.de

Detailed structural data from X-ray diffraction studies have provided a high-resolution view of this interaction.

Table 1: X-ray Diffraction Data for Sheep ALDH1A1 in Complex with a Duocarmycin Analogue

| Parameter | Value |

|---|---|

| Method | X-RAY DIFFRACTION |

| Resolution | 1.70 Å |

| R-Value Work | 0.180 |

| R-Value Free | 0.203 |

| R-Value Observed | 0.181 |

Data derived from the co-crystallization of a duocarmycin analogue with sheep aldehyde dehydrogenase 1A1. rcsb.org

The cytotoxic potency of the duocarmycin family, including this compound, has been extensively documented. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several duocarmycins against a human cancer cell line, illustrating their potent biological activity.

Table 2: In Vitro Cytotoxicity of Duocarmycin Family Members Against HeLa S₃ Cells

| Compound | IC₅₀ (nM) |

|---|---|

| Duocarmycin A (DUMA) | 0.006 |

| Duocarmycin B1 (DUMB1) | 0.035 |

| This compound (DUMB2) | 0.1 |

| Duocarmycin C1 (DUMC1) | 8.5 |

| Duocarmycin C2 (DUMC2) | 0.57 |

| Duocarmycin SA (DSA) | 0.00069 |

Source: Data from a study on the growth-inhibitory activity in the human uterine cervix carcinoma cell line, HeLa S₃, after one hour of incubation. nih.gov

Preclinical Assessment of Antitumor Activity for Duocarmycin B2 and Its Analogues

In Vitro Cytotoxicity and Antiproliferative Studies

Evaluation in Diverse Cancer Cell Line Models (e.g., Carcinoma, Leukemia)

Duocarmycin B2 and its related compounds have demonstrated powerful antiproliferative effects across a wide spectrum of cancer cell lines, including both solid tumors and hematological malignancies. nih.gov Their cytotoxicity is typically observed at picomolar to nanomolar concentrations, highlighting their extreme potency. nih.gov

A key study evaluated the growth-inhibitory activity of several duocarmycin family members in the human uterine cervix carcinoma cell line, HeLa S3. This research provided clear, concentration-dependent cytotoxicity data, establishing the potent nature of these compounds in a carcinoma model. nih.gov Further studies have corroborated the efficacy of duocarmycin analogues in various other cancer types, including glioblastoma and acute myeloid leukemia (AML). For instance, Duocarmycin SA has shown significant efficacy in AML cell lines such as Molm-14 and HL-60. nih.gov

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|---|

| This compound | HeLa S3 | Cervical Carcinoma | 0.1 |

| Duocarmycin SA | Molm-14 | Acute Myeloid Leukemia | 0.0111 |

| Duocarmycin SA | HL-60 | Acute Myeloid Leukemia | 0.1127 |

Efficacy against Multidrug-Resistant (MDR) Phenotypes

A significant challenge in oncology is the development of multidrug resistance (MDR) in cancer cells, which often involves the overexpression of efflux pumps like P-glycoprotein (P-gp). researchgate.net The duocarmycin class of agents is particularly attractive due to its demonstrated efficacy in MDR tumor models. researchgate.netacs.orgbrad.ac.uk These compounds have shown the ability to retain high potency and evade traditional resistance mechanisms. researchgate.netbrad.ac.uk

Duocarmycins have been reported to maintain their cytotoxic effects even in cells that express the P-gp pump, suggesting they are not major substrates for this common resistance pathway. researchgate.net This inherent capacity to overcome classical resistance phenomena makes duocarmycin analogues promising candidates for treating refractory and resistant cancers. researchgate.netbrad.ac.uk

Comparative Potency Analysis of this compound and its Derivatives

Structure-activity relationship (SAR) studies have been crucial in refining the therapeutic potential of duocarmycins. chemrxiv.org Comparative analyses of this compound and its natural and synthetic derivatives reveal significant differences in potency, which informs the development of next-generation compounds.

In studies using the HeLa S3 cervical carcinoma cell line, the relative potency of various natural duocarmycins was established. Duocarmycin SA is often cited as one of the most potent members of the family. nih.gov Synthetic modifications to the this compound structure, such as the creation of N,N-dialkylcarbamoyl analogs, have been shown to improve both stability and antitumor activity. nih.gov

| Compound | IC₅₀ (nM) |

|---|---|

| Duocarmycin A | 0.006 |

| Duocarmycin B1 | 0.035 |

| This compound | 0.1 |

| Duocarmycin C1 | 8.5 |

| Duocarmycin C2 | 0.57 |

In Vivo Antitumor Efficacy in Established Preclinical Models

Murine Syngeneic and Xenograft Tumor Models

The antitumor activity of this compound derivatives has been validated in various preclinical animal models. These models include both syngeneic models, where mouse tumor cells are implanted in immunocompetent mice of the same genetic background, and xenograft models, which involve implanting human tumor cells into immunodeficient mice. enamine.netcrownbio.com

Derivatives of this compound have demonstrated a broad spectrum of activity against several murine solid tumors. nih.gov Specifically, N,N-dialkylcarbamoyl analogs showed efficacy in syngeneic models such as M5076 (ovarian sarcoma), Colon 26, and Colon 38 (colon carcinomas). nih.gov The same series of compounds also exhibited antitumor activity against the human xenografted carcinoma MX-1 (breast cancer), confirming their effectiveness against human-derived tumors in an in vivo setting. nih.gov Further research has continued to show the efficacy of various duocarmycin-based agents in xenograft models of small cell lung cancer and breast cancer. acs.orgresearchgate.net

Preclinical Activity against Hematological Malignancies

In addition to solid tumors, the preclinical efficacy of duocarmycin analogues has been assessed in models of hematological cancers. The potent in vitro activity against leukemia cell lines has translated to positive outcomes in animal studies.

Specifically, A-ring pyrrole (B145914) analogues of this compound, which are designed to release the active metabolite, displayed significant in vivo antitumor activity against murine sarcoma 180. nih.gov While sarcoma is a connective tissue cancer, these studies in murine models are foundational. More targeted studies on hematological malignancies have also been conducted, often utilizing advanced drug delivery systems like antibody-drug conjugates (ADCs) to enhance tumor specificity. researchgate.net It is recognized that DNA-damaging agents like duocarmycins are well-suited for targeting leukemia stem cells, which may have quiescent phenotypes that make them less susceptible to anti-mitotic agents. researchgate.net

Evaluation in Patient-Derived Xenograft (PDX) Models for Translational Research

Patient-Derived Xenograft (PDX) models, which involve the implantation of tumor tissue from a human patient into an immunodeficient mouse, are considered essential tools for translational oncology research. td2inc.com These models more accurately reflect the heterogeneity and genetic complexity of human tumors compared to traditional cell-line-derived xenografts, thus providing a more clinically relevant platform to evaluate the efficacy of novel cancer therapies. td2inc.com

The antitumor activity of duocarmycin analogues has been evaluated in such models, particularly in the context of antibody-drug conjugates (ADCs). An ADC links a potent cytotoxic agent, like a duocarmycin derivative, to a monoclonal antibody that targets a specific antigen on cancer cells, enabling targeted drug delivery. nih.govnih.gov

A key example is the preclinical evaluation of SYD985 (trastuzumab duocarmazine), an ADC composed of the HER2-targeting antibody trastuzumab linked to a duocarmycin payload. nih.gov In vivo studies using a panel of breast cancer PDX models demonstrated the potent and superior activity of this duocarmycin-based ADC compared to T-DM1 (ado-trastuzumab emtansine), another HER2-targeting ADC. nih.govresearchgate.net

Crucially, SYD985 showed significant antitumor activity in PDX models with high (HER2 3+), intermediate (HER2 2+), and low (HER2 1+) levels of HER2 expression. nih.gov In contrast, T-DM1 was only found to be significantly active in the HER2 3+ models. nih.gov These findings highlight the potential of duocarmycin-based ADCs to expand the treatment landscape to patient populations with lower target antigen expression, who currently have significant unmet medical needs. nih.gov

| PDX Model (Breast Cancer) | HER2 Expression Level | SYD985 (Duocarmycin ADC) Antitumor Activity | T-DM1 Antitumor Activity |

|---|---|---|---|

| Model A | High (3+) | High Activity | Significant Activity |

| Model B | Intermediate (2+) | High Activity | No Significant Activity |

| Model C | Low (1+) | High Activity | No Significant Activity |

Combination Modalities and Synergistic Interactions in Preclinical Systems

The potent DNA-alkylating mechanism of duocarmycins makes them strong candidates for combination therapies aimed at enhancing anticancer efficacy and overcoming resistance. nih.govadcreview.com By damaging DNA, duocarmycins trigger a cascade of cellular responses, including the activation of DNA damage repair pathways. nih.gov Preclinical research has focused on combining duocarmycins with agents that interfere with these responses or with other DNA-damaging modalities like radiation.

A rational approach to amplify the cytotoxic effects of duocarmycins is to co-administer them with inhibitors of the DNA Damage Response (DDR). Cancer cells rely on DDR pathways to repair the genetic lesions caused by alkylating agents; inhibiting this repair process can lead to an accumulation of lethal DNA damage. nih.govresearchgate.net

Preclinical evidence supports this strategy. In a study involving the water-soluble duocarmycin derivative KW-2189, its growth-inhibitory activity was significantly enhanced by caffeine (B1668208). nih.gov Caffeine is known to act as a DNA-repair modulator. The study demonstrated that caffeine inhibited the repair of DNA strand breaks induced by KW-2189 in human lung cancer cells. nih.gov This suggests that the potentially lethal DNA damage caused by the duocarmycin is managed by a caffeine-sensitive repair pathway, and blocking this pathway leads to a synergistic cytotoxic outcome. nih.gov This principle underscores the therapeutic potential of combining duocarmycin-class agents with more specific DDR inhibitors, such as those targeting PARP or ATM/ATR kinases, to achieve synthetic lethality in cancer cells. researchgate.netiu.edu

Another promising combination strategy is the use of duocarmycins to sensitize cancer cells to radiation therapy, particularly in tumors known for their radioresistance. nih.govnih.gov Radiosensitizers are agents that make tumor cells more susceptible to the DNA-damaging effects of ionizing radiation. mdpi.com

The duocarmycin analogue, Duocarmycin SA (DSA), has been shown to be a potent radiosensitizer in preclinical models of glioblastoma multiforme (GBM), a highly radioresistant brain tumor. nih.govnih.gov In vitro studies on the human GBM cell line U-138 demonstrated that sub-nanomolar concentrations of DSA could significantly sensitize these cells to proton irradiation. nih.gov The combination of DSA and radiation resulted in additive or synergistic effects on reducing cell viability and inducing apoptosis and necrosis. nih.gov

A profound synergistic interaction was observed in clonogenic survival assays, which measure a cell's ability to proliferate indefinitely. The combination of a very low concentration of DSA (1 pM) with proton radiation produced a significantly greater reduction in cell survival than would be expected from the additive effects of each treatment alone, yielding a Dose Enhancement Ratio (DER) of 2.17. nih.gov One proposed mechanism for this sensitization is the ability of duocarmycins to induce cell cycle arrest in the G2 phase. nih.gov The G2 checkpoint is a critical juncture before mitosis, and cells arrested in this phase are known to be most sensitive to the cytotoxic effects of radiation. nih.gov

| Treatment Modality (U-138 GBM Cells) | Observed Effect | Interaction Type |

|---|---|---|

| Duocarmycin SA (DSA) alone | Dose-dependent cytotoxicity | N/A |

| Proton Radiation alone | Dose-dependent cytotoxicity | N/A |

| DSA + Proton Radiation (Viability/Apoptosis Assays) | Greater cytotoxicity than either agent alone | Additive |

| DSA + Proton Radiation (Clonogenic Survival Assay) | Survival fraction 54% smaller than expected from individual treatments | Synergistic |

Chemical Synthesis and Structure Activity Relationship Sar Studies of Duocarmycin B2 Derivatives

The duocarmycins are a family of exceedingly potent natural products that derive their biological activity from a unique DNA alkylation mechanism. nih.gov Duocarmycin B2 is a halogenated, seco- (ring-opened) form of Duocarmycin A. mdpi.com In aqueous solutions, this compound and other related compounds can convert to Duocarmycin A, which is considered the active form featuring the critical spirocyclopropylhexadienone moiety. mdpi.compharm.or.jp The synthesis of this compound analogues has been a major focus of research, aiming to refine its potent properties.

Synthetic Approaches to the this compound Scaffold

The total synthesis of duocarmycins and their complex analogues has been a significant challenge, prompting the development of innovative and efficient synthetic routes. incanthera.comucl.ac.uk Early total syntheses, such as those for the related Duocarmycin SA, established key strategies for constructing the core structure. ucl.ac.uk A common feature in many synthetic approaches is the disconnection of the amide bond that links the alkylating pharmacophore (Segment A) to the DNA-binding subunit (Segment B). ucl.ac.uk

Key reactions that have been pivotal in total synthesis strategies include:

Intramolecular Heck Reaction: Utilized to form the tricyclic core of the molecule. researchgate.net

Modified Mitsunobu Reaction: Employed for the crucial construction of the cyclopropanoindolinone partial structure, which is the key pharmacophore. researchgate.net

Radical Cyclization: A 5-exo-trig radical cyclization has been a common method to form the A ring of the pharmacophore. ucl.ac.uk

Asymmetric Synthesis: To overcome the formation of racemic products, asymmetric syntheses have been developed, for instance, using a ring-closing procedure involving a Grignard/transmetallation reaction on a stereo-defined glycerol (B35011) derivative. uea.ac.uk

These strategies, while successful, often involve numerous steps, which makes the rapid generation of analogues for structure-activity relationship studies difficult. uea.ac.uk This has driven the need for more streamlined and modular synthetic approaches.

Modular Synthesis for Analogue Generation

The structure of duocarmycins is inherently modular, consisting of a DNA-alkylating unit (Segment A) and a DNA-binding unit (Segment B). acs.orgresearchgate.net This modularity has been extensively exploited for the generation of a vast number of analogues. researchgate.netacs.org The general strategy involves synthesizing Segment A and Segment B separately and then coupling them, typically via an amide bond formation. This approach allows for systematic variations in both segments to be explored efficiently.

A prominent example of this modular approach is the synthesis of pibrozelesin (B1677778) (KW-2189), a water-soluble, semi-synthetic prodrug analogue of this compound. mdpi.com The synthesis of pibrozelesin involves strategic modifications to the this compound structure. acs.org A key step is the carbamoylation of the phenolic hydroxyl group of the this compound core, which serves to enhance stability and water solubility. acs.orgjst.go.jp One developed route for pibrozelesin involves a three-step process from this compound: a one-pot carbamoylation and reduction, followed by a Wagner-Meerwein rearrangement, and finally salt formation. acs.org This highlights how the natural product scaffold can be used as an advanced intermediate for creating new derivatives with improved properties.

Structure-Activity Relationship (SAR) Elucidation

Intensive structure-activity relationship (SAR) studies have been conducted to understand the molecular basis for the duocarmycins' potent activity and to design analogues with enhanced profiles. researchgate.net These studies have systematically investigated how modifications to different parts of the molecule affect its ability to interact with and alkylate DNA.

Correlation of Structural Features with DNA Binding Affinity and Alkylation Efficiency

SAR studies have revealed several key correlations:

DNA-Binding Unit (Segment B): This segment is crucial for noncovalent binding and positioning the molecule correctly in the DNA minor groove. pharm.or.jpacs.org Modifications to this indole-containing portion can significantly impact DNA binding affinity and, consequently, the efficiency and selectivity of the alkylation reaction. acs.org While various heterocycles have been explored, indole-based rings have been shown to be particularly effective at strengthening DNA binding. acs.org

Alkylation Unit (Segment A): The structure of the alkylating cyclopropane-pyrroloindole (CPI) core is paramount for reactivity. Analogues that lack the ability to form the active cyclopropane (B1198618) structure exhibit dramatically reduced activity. nih.gov

Linker: The amide that connects the two segments helps to properly orient the alkylating unit within the DNA minor groove. mdpi.com

The DNA alkylation selectivity is primarily derived from the initial non-covalent binding selectivity, not from the mechanism of catalysis that activates the cyclopropane ring. nih.gov

Influence of Cyclopropane Ring Stability on Potency

This compound is a seco-duocarmycin, meaning its reactive cyclopropane ring is absent in its initial form. mdpi.com It acts as a prodrug that undergoes cyclization to form the active spirocyclopropylhexadienone structure of Duocarmycin A. mdpi.compharm.or.jp The stability of this cyclopropane ring and the ease of its formation are critical determinants of potency.

A parabolic relationship between the chemical stability of the alkylating agent and its biological potency has been established. nih.govincanthera.com

Highly Reactive Analogues: Compounds that are too reactive are hydrolyzed before they can reach their DNA target, leading to lower biological activity. incanthera.com

Highly Stable Analogues: Compounds that are excessively stable are not reactive enough to alkylate DNA efficiently, also resulting in diminished potency. incanthera.com

Optimal Stability: The most potent compounds, like Duocarmycin SA, possess an optimal balance of stability and reactivity, allowing them to remain intact until they bind to DNA, where a conformational change activates the cyclopropane for nucleophilic attack. nih.govincanthera.com

The stability of derivatives in aqueous solution has been directly correlated with their antitumor activity; more stable derivatives often exhibit higher activity. jst.go.jp For instance, modifying the phenolic hydroxyl group of this compound to form more stable N,N-dialkylcarbamoyl analogues resulted in improved antitumor activity. jst.go.jp

Segmental Dissection and Modification Studies

To probe the specific roles of different molecular regions, numerous studies have involved the dissection and modification of Segment A (the alkylating portion) and Segment B (the DNA-binding portion).

Modification of Segment A: A series of A-ring pyrrole (B145914) derivatives of this compound have been synthesized to explore the impact of substituents on the alkylating pharmacophore. nih.govnih.gov For example, replacing the phenolic hydroxyl group with esters, carbonates, and carbamates has been investigated. jst.go.jpresearchgate.net The 8-O-N,N-dialkylcarbamoyl derivatives, in particular, showed remarkably potent antitumor activity, superior to that of the parent this compound. nih.gov These studies suggest that such analogues act as prodrugs, which must be chemically or enzymatically converted to the active cyclopropane-containing metabolite (DU-86) to exhibit potent activity. nih.gov

Modification of Segment B: The DNA-binding Segment B has also been extensively modified. The trimethoxyindole moiety of this compound has been replaced with various other groups, including simplified cinnamoyl derivatives. researchgate.net Some of these cinnamoyl derivatives exhibited potent antitumor activity across a wider range of doses compared to this compound. researchgate.net Further modifications, such as introducing 5-membered heteroarylacryloyl groups (e.g., thienylacryloyl), have also yielded compounds with potent activity. pharm.or.jp

The table below summarizes the effect of certain modifications on the A-ring of this compound analogues.

| Modification on A-Ring (Position 8) | Conversion to Active Form (DU-86) | Observed In Vitro/In Vivo Activity | Reference |

| Hydrogen (H) | Not possible | Extremely diminished activity | nih.gov |

| Cyano (CN) | Not possible | Extremely diminished activity | nih.gov |

| Ethers/Sulfonates | Not readily converted under tested conditions | Activity comparable to Duocarmycin A, but at higher doses | nih.gov |

| O-(N,N-dialkylcarbamoyl) | Possible | Remarkably potent in vivo antitumor activity, superior to this compound | nih.gov |

These segmental studies underscore the importance of the A-ring as a prodrug moiety that can be fine-tuned to control the release of the active alkylating agent, while modifications to the B-ring can optimize DNA-binding characteristics. pharm.or.jpacs.orgnih.gov

| Modification | Finding | Reference |

| 8-O-substitution on A-ring pyrrole | Showed potent in vivo antitumor activity and lower peripheral blood toxicity compared to derivatives with a trimethoxyindole skeleton in segment-B. nih.gov | nih.gov |

| 8-O-substituted A-ring pyrrole derivatives | Can be converted to the active cyclopropane form in human serum. nih.gov | nih.gov |

Variations within the Segment B (e.g., Heteroarylacryloyl, Heteroarylcarbonyl Groups)

Segment B of the duocarmycins is primarily responsible for DNA binding and recognition. acs.org While indole-based moieties are common in natural duocarmycins, a high degree of tolerance for variance in this segment has been observed. nih.gov Researchers have synthesized a wide array of analogs with different heteroarylacryloyl and heteroarylcarbonyl groups to explore the impact on DNA binding affinity and sequence selectivity. For example, replacing the natural indole-2-carboxylate (B1230498) of this compound with simplified DNA-binding moieties like cinnamoyl or heteroarylacryloyl groups has been investigated. nih.gov Some of these simplified analogs have demonstrated potent antitumor activity. researchgate.net Specifically, derivatives bearing a β-(5',6',7'-trimethoxy-2'-indolyl)acryloyl group, which includes a double bond as a spacer, exhibited lower peripheral blood toxicity than those with the corresponding indole-2-carboxyl group. researchgate.net

| Segment B Variation | Finding | Reference |

| β-(5',6',7'-trimethoxy-2'-indolyl)acryloyl group | Lower peripheral blood toxicity compared to derivatives with the 5',6',7'-trimethoxyindole-2'-carboxyl group. researchgate.net | researchgate.net |

| Simplified DNA-binding moieties (cinnamoyl, heteroarylacryloyl) | Showed remarkably potent in vivo antitumor activity. nih.gov | nih.gov |

Effects of C-Terminal Substitutions on Biological Activity

Modifications at the C-terminus of the duocarmycin structure have been shown to have a profound effect on biological activity. Solid-phase synthesis has enabled the creation of a series of duocarmycin analogs with various amino acid substituents at the C-terminus. researchgate.netgoogle.com Studies have revealed that substitution at the C-terminus generally leads to a decrease in antiproliferative activity for the compounds studied. researchgate.netfigshare.com For example, an extended analog containing an alanine (B10760859) at the C-terminus was converted to a primary amide or a structure with a terminal tertiary amine, but these changes did not result in beneficial effects on biological activity. researchgate.netfigshare.com However, the presence of a free amino acid at the C-terminus, in combination with an extended group on the N-terminus, was surprisingly found to increase antiproliferative activity. google.com

| C-Terminal Modification | Effect on Antiproliferative Activity | Reference |

| General substitution | Decrease | researchgate.netfigshare.com |

| Conversion of C-terminal alanine to primary amide or tertiary amine | No beneficial effect | researchgate.netfigshare.com |

| Free amino acid with extended N-terminal group | Increase | google.com |

Stereochemical Control in Duocarmycin Analogue Synthesis

The stereochemistry of the duocarmycin molecule is crucial for its biological activity. nih.govchemrxiv.org The natural (+)-enantiomers are significantly more potent than their unnatural (–)-counterparts. Therefore, achieving stereochemical control during the synthesis of duocarmycin analogs is of paramount importance. Various synthetic strategies have been developed to control the absolute stereochemistry of the key chiral centers. For instance, catalytic asymmetric dihydroxylation has been employed to introduce the required absolute stereochemistry for the formation of the activated cyclopropane ring. researchgate.netacs.org Additionally, a diastereoselective Dieckmann-type condensation has been utilized to control the absolute stereochemistry of the C6 quaternary center. researchgate.netacs.org The ability to divergently synthesize (+)-duocarmycin A or its epimer from common intermediates underscores the level of control achieved in these synthetic approaches. acs.org

Prodrug Strategies for Targeted Activation

The high cytotoxicity of duocarmycins has prompted the development of prodrug strategies to improve their therapeutic index by targeting their activation to tumor tissues. nih.govacs.org

Design Principles for Latent Duocarmycin Alkylators (seco-Duocarmycins)

The core principle behind latent duocarmycin alkylators, often referred to as seco-duocarmycins, is the masking of the phenol (B47542) or aniline (B41778) functionality required for the spirocyclization to the active cyclopropyl (B3062369) form. acs.orgnih.gov These synthetic seco-CBI (cyclopropylbenzindoline) analogs are latent cytotoxins that undergo a spontaneous Winstein-type spirocyclization to form the active DNA alkylating species. acs.orgnih.gov This activation can be prevented by acylation or carbamoylation of the aniline or phenolic group. acs.orgnih.gov This "caging" strategy has made these compounds popular as cytotoxic payloads in antibody-drug conjugates (ADCs) and other tumor-activated prodrug systems. acs.orgnih.gov The design of these prodrugs is based on the principle that the masking group can be selectively cleaved in the tumor microenvironment, leading to the unmasking of the phenol or aniline and subsequent activation of the cytotoxic agent. acs.org

Enzyme-Activated Prodrug Systems (e.g., Carboxyl Esterase, Cytochrome P450-Mediated Bioactivation)

Enzyme-activated prodrug systems leverage the differential expression of certain enzymes in tumor cells versus normal tissues. researchgate.net This approach, often part of gene-directed enzyme prodrug therapy (GDEPT), involves the targeted delivery of a gene encoding a prodrug-activating enzyme to tumor cells, followed by the administration of the inactive prodrug. researchgate.net

Carboxyl Esterase: Some duocarmycin prodrugs, such as KW-2189, are designed to be activated by hydrolysis, a reaction that can be catalyzed by enzymes like carboxyl esterases. uea.ac.uk The sensitivity of certain cancer cell lines to such prodrugs has been linked to their carboxyl esterase activity. dntb.gov.ua

Cytochrome P450-Mediated Bioactivation: Cytochrome P450 (CYP) enzymes, which can be overexpressed in some tumors, represent another target for prodrug activation. ucl.ac.ukmedicinesinformation.co.nz Prodrugs of duocarmycins have been designed for bioactivation by specific CYP isoforms, such as CYP1A1 and CYP2W1. nih.gov For example, deshydroxy analogs of duocarmycins have been synthesized as prodrugs that can be bio-oxidized by CYP enzymes to generate the active form. ucl.ac.uk Research has focused on understanding the binding and metabolism of these prodrugs by different CYP isoforms to design compounds with enhanced selectivity for tumor-specific enzymes. dntb.gov.uanih.gov

| Enzyme | Activation Mechanism | Example Prodrug/System | Reference |

| Carboxyl Esterase | Hydrolysis | KW-2189 | uea.ac.ukdntb.gov.ua |

| Cytochrome P450 (CYP) | Bio-oxidation | Deshydroxy-seco-CI analogues | ucl.ac.uknih.gov |

Development of Duocarmycin-Based Conjugates

The duocarmycins are a class of highly potent antitumour antibiotics first isolated from Streptomyces bacteria in 1978. wikipedia.org Their exceptional cytotoxicity, with activity in the low picomolar range, makes them attractive payloads for antibody-drug conjugates (ADCs). wikipedia.orgresearchgate.net ADCs are a therapeutic platform designed to selectively deliver potent cytotoxic agents to cancer cells by linking them to a monoclonal antibody (mAb) that targets a specific tumour-associated antigen. creative-diagnostics.comoup.com This targeted delivery aims to maximize the agent's efficacy at the tumour site while minimizing systemic toxicity. oup.com

Advanced Research Directions and Future Perspectives for Duocarmycin B2 Analogues

Investigating Mechanisms of Acquired Resistance in Preclinical Models

Acquired resistance to DNA alkylating agents, including duocarmycin analogues, is a significant hurdle in achieving durable therapeutic responses. Preclinical investigations have identified several mechanisms contributing to this resistance. Upregulation of DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase (MGMT), plays a crucial role by removing cytotoxic DNA adducts before they can trigger cell death frontiersin.orgaacrjournals.orgnih.gov. Additionally, increased expression of drug efflux pumps, like P-glycoprotein (P-gp), can actively transport the drug out of cancer cells, reducing intracellular drug concentrations frontiersin.org. Alterations in cell cycle checkpoints can also contribute to resistance by allowing cells with damaged DNA to bypass arrest and continue proliferation frontiersin.org. Understanding these specific resistance pathways in preclinical models is vital for designing combination therapies or developing analogues that circumvent these defense mechanisms.

| Resistance Mechanism | Associated Gene/Protein | Observed Effect in Preclinical Models |

| DNA Repair | MGMT | Upregulation, reduced drug sensitivity |

| Drug Efflux | P-glycoprotein (P-gp) | Increased expression, drug extrusion |

| Cell Cycle Regulation | Checkpoint Kinases | Altered activity, bypass of damage-induced cell cycle arrest |

| DNA Damage Response (DDR) | Various repair proteins | Enhanced capacity to repair duocarmycin-induced DNA lesions mdpi.commdpi.com |

Novel Delivery Platforms for Enhanced Tumor Targeting and Reduced Off-Target Interactions

To leverage the potent cytotoxicity of duocarmycin B2 analogues while minimizing systemic toxicity, research is heavily focused on developing advanced delivery platforms. Antibody-drug conjugates (ADCs) are a prominent strategy, where a monoclonal antibody targeting tumor-specific antigens delivers the duocarmycin payload directly to cancer cells acs.orgnih.govnih.govgoogle.comresearchgate.netuea.ac.ukmdpi.comresearchgate.netgoogle.comresearchgate.netresearchgate.net. For example, ADCs utilizing duocarmycin payloads have shown promise in targeting HER2-positive breast cancer uea.ac.ukuea.ac.uk. Nanoparticle-based delivery systems, including liposomes and polymeric nanoparticles, are also being explored to improve drug solubility, achieve sustained release, and enhance tumor accumulation through passive targeting mechanisms like the enhanced permeability and retention (EPR) effect acs.orgnih.gov. Prodrug strategies, where the duocarmycin analogue is chemically modified to be inactive until it reaches the tumor microenvironment and is activated by specific enzymes or conditions, are also being pursued acs.orgnih.govallucent.comresearchgate.netnih.govbiorxiv.org.

| Delivery Platform | Targeting Mechanism | Key Advantage |

| Antibody-Drug Conjugates (ADCs) | Tumor-specific antigen recognition (e.g., HER2) | Enhanced tumor targeting, reduced systemic exposure |

| Nanoparticles | Passive targeting (EPR effect), active targeting | Improved solubility, sustained release, potential for tumor-specific delivery |

| Prodrugs | Enzyme activation, pH sensitivity, redox potential | Inactivation until tumor site, reduced off-target toxicity |

Exploration of Duocarmycin Analogues for DNA Stapling and Other Unique Applications

Beyond their established role as DNA alkylators, researchers are exploring novel applications for duocarmycin analogues by modifying their chemical structures. The concept of "DNA stapling," which involves using molecules to stabilize specific DNA secondary structures or facilitate DNA-templated assembly, presents an intriguing avenue uea.ac.uk. Engineered duocarmycin derivatives could potentially be designed to cross-link DNA strands or specific DNA regions, offering new tools for genome engineering or modulating gene expression. Early-stage research is also investigating the use of duocarmycin analogues in conjunction with gene editing systems or as modulators of DNA repair pathways, aiming to exploit their DNA-interacting capabilities for a broader range of therapeutic and biotechnological applications.

Unraveling Comprehensive Cellular Response Networks to this compound

A deeper understanding of the intricate cellular responses to this compound and its analogues is critical for optimizing their therapeutic use and predicting potential resistance mechanisms. Systems biology approaches, employing techniques such as transcriptomics, proteomics, and metabolomics, are being utilized to map the comprehensive cellular response networks. These studies have revealed that duocarmycin analogues induce significant activation of DNA damage response (DDR) pathways, including the ATM/ATR signaling cascade, p53 stabilization, and downstream induction of apoptosis mdpi.comnih.govmdpi.com. Furthermore, investigations are uncovering how these agents affect cell cycle progression, cellular metabolism, and potentially immune signaling pathways. Elucidating these complex networks will be crucial for identifying predictive biomarkers and designing rational combination therapies.

Q & A

Q. What structural features of Duocarmycin B2 contribute to its DNA minor groove alkylation mechanism?

this compound’s activity is driven by its curved indole scaffold and spirocyclopropylcyclohexadienone electrophilic moiety, which facilitate sequence-selective alkylation of adenine-N3 in AT-rich DNA regions. Methodologically, researchers can validate this mechanism using:

Q. What are standard assays for evaluating this compound’s cytotoxicity in cancer cell lines?

Key assays include:

- Cell viability assays (e.g., MTT or ATP-based luminescence) to measure IC₅₀ values.

- Flow cytometry to assess apoptosis via sub-G1 population quantification.

- Western blotting to monitor caspase-3/9 activation and chromatin condensation markers. Ensure consistency in cell line selection (e.g., HLC-2 for apoptosis studies) and include controls for DNA repair-deficient vs. proficient cells to isolate alkylation-specific effects .

Q. How can researchers confirm the purity and identity of synthetic this compound analogues?

Follow these steps:

- High-performance liquid chromatography (HPLC) with UV/vis or mass detection for purity (>98% recommended).

- Nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, 2D-COSY/NOESY).

- High-resolution mass spectrometry (HRMS) for molecular formula validation. Document all data in supplementary materials with raw spectra for reproducibility .

Advanced Research Questions

Q. How can in silico methods optimize this compound analogues for selective VEGFR-2 inhibition while minimizing off-target effects?

A multi-step computational workflow is recommended:

- Principal component analysis (PCA) to identify structural clusters of active analogues.

- Molecular docking against VEGFR-2’s kinase domain (PDB ID: 3VHE) to prioritize candidates.

- Molecular dynamics simulations (e.g., 100 ns trajectories) to assess binding stability. Validate predictions using kinase inhibition assays (e.g., ADP-Glo™) and compare with ALDH1 activity to confirm selectivity .

Q. What experimental strategies reconcile contradictory cytotoxicity data for this compound in different cancer models?

Address discrepancies through:

- Dose-response normalization : Account for variations in drug uptake (e.g., ABC transporter expression).

- Genomic profiling : Correlate sensitivity with AT-rich genomic regions or DNA repair gene mutations (e.g., ERCC1, XPA).

- 3D tumor spheroid models to mimic in vivo heterogeneity vs. monolayer cultures. Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically compare published datasets and identify confounding variables .

Q. How should researchers design experiments to validate the role of DNA repair pathways in resistance to this compound?

Employ a genetic knockout/complementation approach :

- Use CRISPR-Cas9 to delete DNA repair genes (e.g., FANCD2, BRCA1) in isogenic cell pairs.

- Measure IC₅₀ shifts via dose-response assays and quantify DNA adduct persistence using alkaline comet assays .

- Perform RNA-seq to identify compensatory pathways in resistant clones. Include positive controls (e.g., cisplatin for crosslinking agents) and validate findings in patient-derived xenograft (PDX) models .

Methodological Considerations

- Data Reproducibility : Follow Beilstein Journal guidelines for experimental documentation, including raw data deposition and step-by-step synthesis protocols .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons and report effect sizes (e.g., Cohen’s d) to avoid Type I/II errors .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for preclinical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.